molecular formula C18H12BrFN4O B138161 Imidazenil CAS No. 151271-08-8

Imidazenil

Numéro de catalogue B138161
Numéro CAS: 151271-08-8
Poids moléculaire: 399.2 g/mol
Clé InChI: OCJHYHKWUWSHEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazenil is a novel imidazobenzodiazepine carboxamide that has been characterized as a partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. It is distinguished from full allosteric modulators, such as triazolam and alprazolam, and selective allosteric modulators like diazepam, by its high potency but lower efficacy. This compound has been shown to modulate GABA-elicited Cl- currents with greater potency than other benzodiazepines but with reduced efficacy, making it a promising candidate for therapeutic applications with potentially fewer side effects .

Synthesis Analysis

The synthesis of imidazole derivatives, which are core structures in compounds like this compound, has been extensively studied. Imidazole was first synthesized by Heinrich Debus in 1858, and since then, various synthetic routes have been developed to create imidazole and its analogs. These methods have been crucial in the development of new drugs, including this compound. The synthesis of imidazo[1,5-a]pyridines, a related structure, involves a tandem aza-Wittig/electrocyclic ring closure of N-vinylic phosphazenes, which may offer insights into the synthetic strategies for this compound .

Molecular Structure Analysis

This compound's molecular structure is based on the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. This structure is amphoteric, meaning it can exhibit both acidic and basic properties, and it has two equivalent tautomeric forms due to the positive charge on the nitrogen atoms. The imidazole core is a fundamental component of many biologically active compounds and is integral to the pharmacological activity of this compound .

Chemical Reactions Analysis

This compound interacts with the benzodiazepine recognition site on GABAA receptors, modulating the receptor's response to GABA. It binds with high affinity to benzodiazepine receptors, as evidenced by its ability to inhibit [3H]flumazenil binding. This compound's partial agonist properties allow it to modulate receptor function without fully activating the receptor, which may contribute to its reduced side effect profile compared to full agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds, including this compound, are characterized by their solubility in water and other polar solvents, as well as their amphoteric nature. The presence of the imidazole ring in this compound contributes to its high affinity for benzodiazepine receptors and its pharmacological effects. The specific physical and chemical properties of this compound, such as melting point, solubility, and stability, are essential for its pharmacokinetic profile and therapeutic potential .

Relevant Case Studies

This compound has been studied in various animal models for its anxiolytic and anticonvulsant effects. It has shown marked anticonflict properties in the rat Vogel conflict-punishment test and is more potent than other benzodiazepines in antagonizing seizures induced by bicuculline and pentylenetetrazol. Notably, this compound does not produce sedation or ataxia at doses effective for anticonflict effects, nor does it potentiate the effects of ethanol, which is a significant advantage over full allosteric modulators .

In studies involving patas monkeys, this compound prevented the acquisition deficit induced by alprazolam without showing tolerance, suggesting its potential as a safer alternative to full allosteric modulators in the treatment of anxiety and convulsive disorders . Additionally, this compound attenuated a benzodiazepine-induced cognition deficit in monkeys, further supporting its therapeutic promise .

Applications De Recherche Scientifique

Effets anticonvulsivants

L’Imidazenil a été étudié pour son potentiel en tant qu’anticonvulsivant. Il s’agit d’un agoniste partiel des récepteurs des benzodiazépines, ce qui signifie qu’il peut moduler l’activité du récepteur sans l’activer complètement. Cette propriété permet à l’this compound d’exercer des effets anticonvulsivants, potentiellement avec moins d’effets secondaires par rapport aux agonistes complets .

Propriétés anxiolytiques

En tant qu’agoniste partiel des récepteurs des benzodiazépines, l’this compound présente des propriétés anxiolytiques. Il peut réduire l’anxiété sans les effets sédatifs et amnésiques généralement associés aux benzodiazépines traditionnelles. Cela en fait un candidat pour le traitement des troubles anxieux avec un risque moindre de déficience cognitive .

Potentiel neuroprotecteur

La recherche a indiqué que l’this compound peut avoir des effets neuroprotecteurs, particulièrement pertinents dans le contexte des convulsions et des dommages neuronaux induits par les agents nerveux organophosphorés. Sa capacité à protéger les structures neurales tout en contrôlant les convulsions est d’un intérêt significatif dans le domaine de la neurologie.

Traitement de l’empoisonnement

L’efficacité de l’this compound en tant qu’anticonvulsivant et son profil de sécurité suggèrent qu’il pourrait être un traitement précieux pour l’empoisonnement par des agents nerveux organophosphorés. Ces substances peuvent provoquer des convulsions graves et prolongées, où les propriétés de l’this compound pourraient atténuer les dommages neurologiques .

Potentiel dans la thérapie de la schizophrénie

Des recherches sont en cours sur l’utilisation de l’this compound comme nouveau traitement de la schizophrénie. Ses effets uniques sur les récepteurs du GABA pourraient offrir de nouvelles pistes pour gérer les symptômes de la schizophrénie, en particulier chez les patients résistants aux autres traitements .

Faible tolérance et dépendance

Dans des études animales, l’this compound a montré une faible tolérance ou dépendance. Ceci contraste avec les autres agonistes des récepteurs des benzodiazépines, suggérant que l’this compound pourrait être utilisé plus en toute sécurité sur de plus longues périodes sans risque de dépendance .

Mécanisme D'action

Target of Action

Imidazenil is a highly potent benzodiazepine receptor partial agonist . It primarily targets the GABA (Gamma-Aminobutyric Acid) type A receptors , which are inhibitory neurotransmitter receptors in the central nervous system .

Mode of Action

This compound acts as a partial allosteric modulator of the GABA type A receptor . It positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a partial agonist at the GABA type A receptors, this compound enhances the inhibitory effects of GABA in the central nervous system .

Pharmacokinetics

It has been shown that the differences in anticonvulsant tolerance liability between diazepam and this compound cannot be attributed to differences in drug pharmacokinetics, because brain concentrations of these drugs and their metabolites are similar in both naïve and long-term treated animals .

Result of Action

This compound produces some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects , yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stress can increase the binding of [35S]TBPS, a radioligand that binds to the GABA type A receptor complex, and this increase can be completely abolished by this compound . .

Orientations Futures

Imidazenil has been suggested as a potent yet non-sedating anticonvulsant which might be particularly useful in the treatment of poisoning with organophosphate nerve agents, and as a novel treatment for schizophrenia . It has also been suggested as a potential tool for facilitating and expediting the recovery process from benzodiazepine withdrawals .

Propriétés

IUPAC Name

6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHYHKWUWSHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164746
Record name Imidazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151271-08-8
Record name 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151271-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazenil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3 g (7.5 mmol) of 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid, 300 mL of methylene chloride and 2.25 g (10.8 mmol) of phosphorus pentachloride was stirred at room temperature for 2 hours. Ammonia gas was then introduced until the mixture was basic. After layering with 20 mL of concentrated aqueous ammonia, the mixture was stirred for 15 minutes. The methylene chloride was washed with water, dried and evaporated. The residue was crystallized from ethanol/water to yield 2.4 g of product having the above formula. A second crop of 0.4 g was obtained from the mother liquor for a total yield of 2.8 g. For analysis, a sample of the product was recrystallized from methylene chloride/ethanol and had m.p. 298°-299° C.
Name
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazenil
Reactant of Route 2
Imidazenil
Reactant of Route 3
Reactant of Route 3
Imidazenil
Reactant of Route 4
Imidazenil
Reactant of Route 5
Imidazenil
Reactant of Route 6
Reactant of Route 6
Imidazenil

Q & A

Q1: What is the primary target of Imidazenil?

A1: this compound primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]

Q2: How does this compound's interaction with GABAA receptors differ from that of full agonists like diazepam?

A2: this compound exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, this compound does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to this compound's reduced side effect profile. [, , , ]

Q3: What are the downstream effects of this compound binding to GABAA receptors?

A3: By enhancing GABAergic transmission, this compound exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:

  • Reduce anxiety-related behaviors in animal models: [, , , ]
  • Protect against seizures induced by various agents: [, , , , , , , ]
  • Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []

Q5: Is there spectroscopic data available for this compound?

A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of this compound and its iodinated analogs. []

Q6: How do structural modifications of this compound affect its activity and potency?

A7: Research suggests that even minor modifications to the this compound structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodothis compound, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []

Q7: What is known about the pharmacokinetic properties of this compound?

A8: this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of this compound does not appear to alter its plasma levels. []

Q8: How does chronic this compound administration compare to chronic diazepam administration in terms of tolerance and dependence?

A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, this compound shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to this compound's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]

Q9: What in vitro and in vivo models have been used to study this compound's efficacy?

A9: Numerous in vitro and in vivo models have been employed to characterize this compound's pharmacological effects. Some examples include:

  • In vitro:
    • Radioligand binding assays using [3H]flumazenil and [3H]this compound to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
    • Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of this compound on GABA-induced currents. [, ]
  • In vivo:
    • Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
    • Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
    • Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
    • Behavioral tasks in nonhuman primates to assess cognitive function and the impact of this compound on drug-induced cognitive deficits. [, ]

Q10: Has this compound shown efficacy in treating organophosphate poisoning?

A11: Studies indicate that this compound holds promise as a treatment for organophosphate poisoning. In rodent models, this compound effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining this compound with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []

Q11: Is there evidence of resistance development to this compound?

A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, this compound has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to this compound, likely due to its partial agonist profile. [, , , , ]

Q12: What is the safety profile of this compound compared to full benzodiazepine agonists?

A13: this compound displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]

Q13: Are there strategies to improve this compound delivery to specific targets?

A14: While specific drug delivery strategies for this compound are not discussed in the provided research, the development of iodinated analogs like Iodothis compound allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate this compound's distribution and target engagement in the brain.

Q14: What tools and resources have been crucial in this compound research?

A14: Several key tools and resources have driven research on this compound and its analogs:

  • Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]this compound enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
  • Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of this compound's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
  • Animal models: Rodent and nonhuman primate models provided platforms to investigate this compound's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
  • Chemical synthesis and modification: The ability to synthesize this compound and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.